molecular formula C13H18O2S B8078036 4-(4-Ethoxyphenyl)thian-4-ol

4-(4-Ethoxyphenyl)thian-4-ol

Cat. No.: B8078036
M. Wt: 238.35 g/mol
InChI Key: ALLKOEXBUSVCAE-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 4-ethoxyphenyl moiety.

Synthetic routes for related compounds often involve nucleophilic substitution or cyclization reactions. For example, triazole-thiol derivatives with ethoxyphenyl groups are synthesized via S-alkylation or thiolate salt formation in polar aprotic solvents like DMF, using cesium carbonate as a base .

Properties

IUPAC Name

4-(4-ethoxyphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-2-15-12-5-3-11(4-6-12)13(14)7-9-16-10-8-13/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLKOEXBUSVCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(4-Ethoxyphenyl)thian-4-ol” involves several steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired yield and purity. Common synthetic routes include:

    Step 1: Selection of starting materials and reagents.

    Step 2: Optimization of reaction conditions (temperature, pressure, solvent).

    Step 3: Purification and isolation of the final product.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Selection: High-purity starting materials are chosen to ensure the quality of the final product.

    Reaction Optimization: Reaction conditions are optimized for large-scale production.

    Purification: Advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Compound “4-(4-Ethoxyphenyl)thian-4-ol” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol, tetrahydrofuran).

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, acetonitrile).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “4-(4-Ethoxyphenyl)thian-4-ol” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of compound “4-(4-Ethoxyphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol
  • Structure : Features a thiane ring with a chloro and methoxy-substituted phenyl group.
  • Methoxy groups generally reduce lipophilicity (logP) relative to ethoxy due to shorter alkyl chains .
(b) (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine
  • Structure: Thiazole ring with a methoxyphenyl group and aminomethyl substituent.
  • Key Differences: The thiazole core (vs. thiane) introduces aromaticity and planar geometry, which may influence binding affinity in biological systems.
(c) 4-(4-Ethoxyphenyl)-1-butene
  • Structure : Linear alkene with a terminal ethoxyphenyl group.
  • Key Differences : The absence of a heterocyclic ring results in lower molecular complexity and polar surface area (TPSA = 9.2 Ų vs. ~30–40 Ų for thiane derivatives). This compound’s logP (3.6) suggests higher lipophilicity than 4-(4-Ethoxyphenyl)thian-4-ol, which may impact membrane permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP TPSA (Ų) Key Substituents
This compound ~196.3* ~2.8* ~40 -OH, -OCH₂CH₃
4-(2-Chloro-6-methoxyphenyl)thiane 258.8 3.1 36.5 -Cl, -OCH₃
4-(4-Ethoxyphenyl)-1-butene 176.25 3.6 9.2 -OCH₂CH₃
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine 220.3 1.9 57.6 -NH₂, -OCH₃

*Estimated based on structural analogs.

Key Observations :

  • Thiane and thiazole rings elevate TPSA, improving polar interactions in biological systems .

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